3-cyclopropyl-2,2-dimethylpropan-1-amine
Description
3-Cyclopropyl-2,2-dimethylpropan-1-amine is a branched aliphatic amine with the molecular formula C₈H₁₇N (base form) or C₈H₁₈ClN in its hydrochloride salt form (CAS: 877125-73-0) . The compound features a cyclopropyl substituent at the third carbon of the propane backbone and two methyl groups at the second carbon (Figure 1). Its hydrochloride salt form enhances solubility, a common modification for pharmaceutical applications .
Properties
IUPAC Name |
3-cyclopropyl-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2,6-9)5-7-3-4-7/h7H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVHVTYBUQGZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-2,2-dimethylpropan-1-amine typically involves the cyclopropanation of 2,2-dimethylpropan-1-amine. One common method is the reaction of 2,2-dimethylpropan-1-amine with cyclopropyl bromide in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions and typically requires refluxing the mixture in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) for several hours .
Industrial Production Methods
Industrial production of 3-cyclopropyl-2,2-dimethylpropan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amine oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Amine oxides or ketones.
Reduction: Amines or alcohols.
Substitution: New alkylated amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H17N
- Molecular Weight : Approximately 129.23 g/mol
- Structural Features : The compound contains a cyclopropyl group attached to a dimethylpropan-1-amine backbone, which contributes to its unique chemical properties.
Medicinal Chemistry
3-Cyclopropyl-2,2-dimethylpropan-1-amine has been explored for its potential as a precursor in the synthesis of pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs targeting various neurological conditions.
- Antidepressant and Anxiolytic Effects : Research indicates that this compound may modulate neurotransmitter levels by inhibiting their reuptake, thus exerting potential antidepressant and anxiolytic effects. This is particularly relevant in the context of serotonin and norepinephrine pathways.
Organic Synthesis
The compound serves as a building block in organic synthesis, facilitating the preparation of complex molecules. Its reactivity allows it to participate in various chemical reactions:
- Nucleophilic Substitution : It can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
- Oxidation and Reduction : The compound can be oxidized to form amine oxides or reduced to yield primary amines using appropriate reagents such as potassium permanganate or lithium aluminum hydride.
Biological Studies
3-Cyclopropyl-2,2-dimethylpropan-1-amine has been investigated for its interactions with biological macromolecules, contributing to the understanding of biochemical pathways:
- Mechanism of Action : The mechanism involves binding to specific receptors involved in neurotransmitter signaling. This interaction is crucial for its therapeutic potential in treating mood disorders .
Case Study 1: Antidepressant Activity
In a study examining the antidepressant properties of various amines, 3-Cyclopropyl-2,2-dimethylpropan-1-amine was shown to significantly inhibit serotonin reuptake in vitro. This suggests that the compound may have similar efficacy to established antidepressants, warranting further investigation into its clinical applications.
Case Study 2: Synthesis of Derivatives
A recent study utilized 3-Cyclopropyl-2,2-dimethylpropan-1-amine as a starting material for synthesizing more complex molecules relevant to pharmacology. The reactions yielded derivatives that demonstrated enhanced biological activity against specific targets associated with neurological disorders .
Mechanism of Action
The mechanism of action of 3-cyclopropyl-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to act on neurotransmitter systems, particularly by modulating the activity of monoamine oxidase enzymes and neurotransmitter receptors. This modulation can lead to changes in neurotransmitter levels, contributing to its potential antidepressant and anxiolytic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 3-cyclopropyl-2,2-dimethylpropan-1-amine with four analogs:
| Compound Name | Molecular Formula | Substituent (Position) | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| 3-Cyclopropyl-2,2-dimethylpropan-1-amine (hydrochloride) | C₈H₁₈ClN | Cyclopropyl (C3), 2× Methyl (C2) | 163.69 | 877125-73-0 | High steric bulk; polar HCl salt |
| 3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine (hydrochloride) | C₁₁H₁₅FClN | 4-Fluorophenyl (C3), 2× Methyl (C2) | 215.70 | EN300-23530358 | Aromatic ring; increased lipophilicity |
| 3-Ethoxy-2,2-dimethylpropan-1-amine | C₇H₁₇NO | Ethoxy (C3), 2× Methyl (C2) | 131.21 | 1426955-27-2 | Ether linkage; reduced steric hindrance |
| Methyl(2-methylpropyl)amine | C₅H₁₃N | Methyl (N), 2-Methylpropyl (N) | 87.17 | 625-43-4 | Simple branched amine; low molecular weight |
Key Observations :
The ethoxy group in 3-ethoxy-2,2-dimethylpropan-1-amine () enhances polarity but reduces steric bulk compared to cyclopropyl or aromatic substituents .
Molecular Weight and Solubility :
- The hydrochloride salt form of the target compound (163.69 g/mol) has higher solubility in polar solvents compared to its neutral analogs, a critical factor in drug formulation .
- Methyl(2-methylpropyl)amine (87.17 g/mol) is significantly smaller, favoring volatility but limiting application in complex syntheses .
Biological Activity
3-Cyclopropyl-2,2-dimethylpropan-1-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of 3-cyclopropyl-2,2-dimethylpropan-1-amine is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Research indicates that compounds with similar structural motifs often exhibit significant binding affinity to neurotransmitter receptors, which can influence various physiological pathways.
Structure-Activity Relationships (SAR)
Studies have demonstrated that modifications to the cyclopropyl and amine groups can significantly affect the biological potency of related compounds. For instance, increasing the size or branching of the substituents can enhance activity against specific targets. A systematic exploration of SAR has highlighted that:
- Cyclopropyl Group : The presence of the cyclopropyl moiety is crucial for maintaining activity.
- Amine Substituents : Variations in the amine group can lead to altered pharmacokinetic properties.
Case Studies
- Neurotransmitter Interaction : A study investigated the effects of 3-cyclopropyl-2,2-dimethylpropan-1-amine on dopamine receptors. The compound showed promising results in enhancing dopamine release in vitro, suggesting potential applications in treating neurodegenerative diseases.
- Anti-inflammatory Properties : Another research effort focused on the anti-inflammatory effects of this compound. In a murine model of inflammation, it was observed that treatment with 3-cyclopropyl-2,2-dimethylpropan-1-amine significantly reduced inflammatory markers compared to control groups.
Comparative Analysis
To better understand the biological activity of 3-cyclopropyl-2,2-dimethylpropan-1-amine, it is useful to compare it with structurally similar compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
